4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo-
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Overview
Description
4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo- is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo- typically involves the condensation of thiosemicarbazide with aromatic aldehydes under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
4-Thiazolidinone
Biological Activity
4-Thiazolidinone derivatives, particularly those with the structure 5-[(phenylamino)methylene]-2-thioxo-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological properties, synthesis, and research findings related to this compound.
Chemical Structure and Synthesis
The compound 4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo- is characterized by a thiazolidinone ring fused with a phenylamino substituent. The synthesis typically involves the reaction of thiazolidinone derivatives with various amines and aldehydes under controlled conditions, leading to the formation of phenyl-substituted thiazolidinones.
1. Anticancer Activity
Research has demonstrated that thiazolidinone derivatives exhibit potent anticancer properties. For instance, compounds synthesized from thiazolidinones have shown significant cytotoxic effects against various cancer cell lines, including lung cancer (H460) and colorectal adenocarcinoma (HT29) cells. The structure-activity relationship (SAR) indicates that substitutions on the phenyl ring can enhance anticancer activity. Notably, compounds with electron-withdrawing groups have shown improved efficacy against cancer cells .
Compound | Cancer Cell Line | IC50 (µg/mL) |
---|---|---|
2-(Chlorophenyl-imino)thiazolidin-4-one | HT29 | 1.61 ± 1.92 |
2-(Methoxyphenyl-imino)thiazolidin-4-one | H460 | 1.98 ± 1.22 |
2. Antimicrobial Activity
The antimicrobial properties of thiazolidinones are well-documented, with studies showing effective inhibition against both Gram-positive and Gram-negative bacteria. For example, compounds such as 2-(chlorophenyl-imino)thiazolidin-4-one demonstrated inhibition rates of up to 91.66% against Staphylococcus aureus and significant activity against Escherichia coli .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 22 |
2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 26 |
3. Antioxidant Activity
Thiazolidinones also exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant activity of various derivatives has been assessed using assays like ABTS and DPPH, revealing inhibition percentages ranging from 68.8% to 81.8%, particularly enhanced by halogen substitutions on the phenyl group .
Case Studies
Several studies have highlighted the effectiveness of thiazolidinone derivatives in clinical and experimental settings:
- Study on Anticancer Properties : A study evaluated a series of thiazolidinone derivatives for their cytotoxic effects on glioblastoma cells, demonstrating that specific substitutions significantly increased cell death rates compared to controls .
- Antibacterial Evaluation : Another investigation focused on the antibacterial efficacy of synthesized thiazolidinones against multi-drug resistant strains, showing promising results that suggest potential for therapeutic applications in infectious diseases .
Properties
IUPAC Name |
4-hydroxy-5-(phenyliminomethyl)-3H-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS2/c13-9-8(15-10(14)12-9)6-11-7-4-2-1-3-5-7/h1-6,13H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIXKUZGCYKHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(NC(=S)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425040 |
Source
|
Record name | 4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54530-77-7 |
Source
|
Record name | 4-Thiazolidinone, 5-[(phenylamino)methylene]-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30425040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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